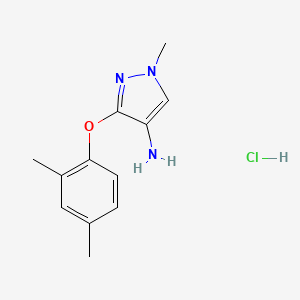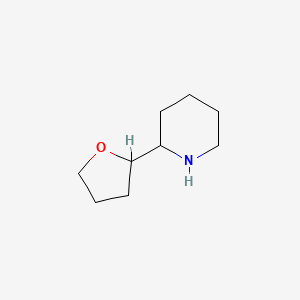
2-(Tetrahydrofuran-2-yl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydrofuran-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with a tetrahydrofuran ring
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydrofuran-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which include 2-(tetrahydrofuran-2-yl)piperidine, are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .
Mode of Action
For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
The physicochemical parameters of piperidine derivatives are known to be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Piperidine derivatives have been reported to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-2-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with tetrahydrofuran in the presence of a catalyst. For instance, the use of iridium complexes has been reported to facilitate the N-heterocyclization of primary amines with diols, leading to the formation of piperidine derivatives .
Industrial Production Methods: Industrial production of 2-(Tetrahydrofuran-2-yl)piperidine may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often employ catalysts such as ruthenium or nickel to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Tetrahydrofuran-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon or rhodium.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of piperidinones.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-substituted piperidines or C-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(2-Furanyl)piperidine: Similar in structure but with a furan ring instead of tetrahydrofuran.
Pyrrolidine: Another heterocyclic compound with a five-membered ring containing nitrogen.
Piperidine: The parent compound without the tetrahydrofuran ring.
Uniqueness: 2-(Tetrahydrofuran-2-yl)piperidine is unique due to the presence of both a piperidine and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-(oxolan-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAGHHVZXCREQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Oxo-3-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2450657.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2450658.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B2450659.png)
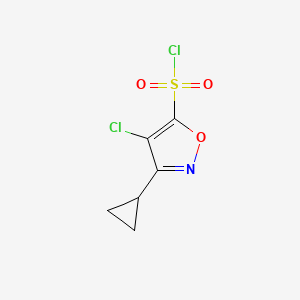
![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2450665.png)
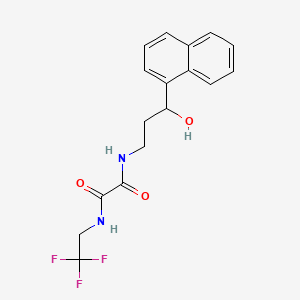
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(2-ETHYLQUINAZOLIN-4-YL)OXY]ACETAMIDE](/img/structure/B2450668.png)
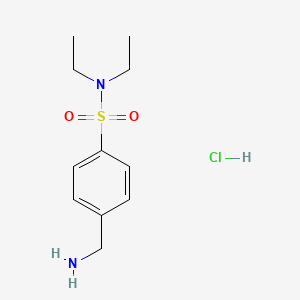
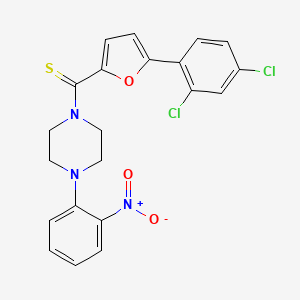



![2-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2450679.png)
